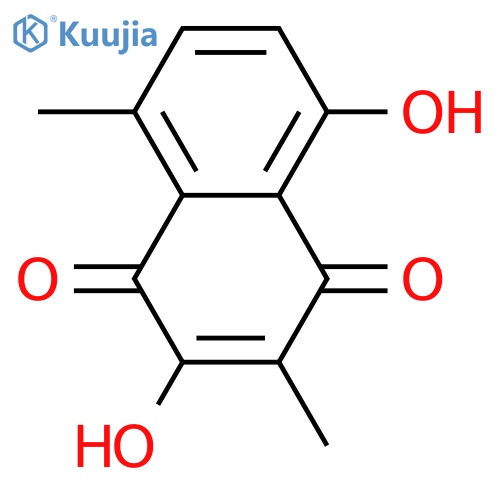

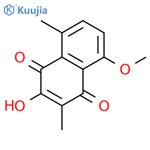

Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone

,

Tetrahedron,

1985,

41(1),

107-10